3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, and a dipropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxy-5-methylbenzylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and methyl group but different overall structure.
3,3’-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide: Another compound with hydroxy and aromatic groups.
Uniqueness
3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92440-03-4 |
---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-[2-cyanoethyl-[(2-hydroxy-5-methylphenyl)methyl]amino]propanenitrile |
InChI |
InChI=1S/C14H17N3O/c1-12-4-5-14(18)13(10-12)11-17(8-2-6-15)9-3-7-16/h4-5,10,18H,2-3,8-9,11H2,1H3 |
InChI Key |
XBPZBQLSJZAQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.